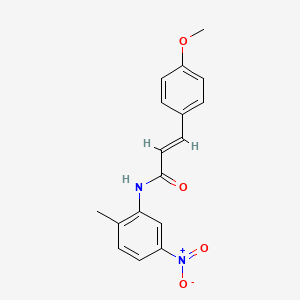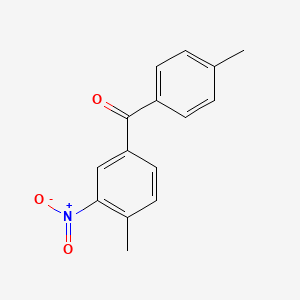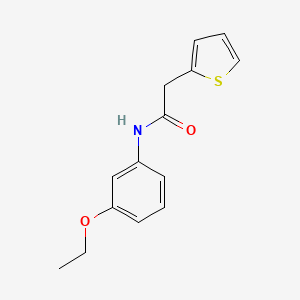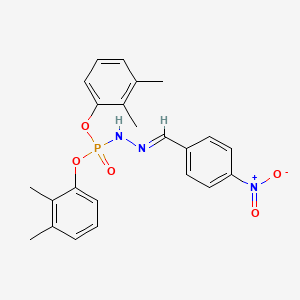
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide, also known as MNAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNAA is a yellow crystalline powder that is soluble in organic solvents and exhibits excellent stability.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide exerts its biological activities through the inhibition of various enzymes and proteins. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in programmed cell death. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been reported to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide exhibits several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is also soluble in organic solvents, which makes it suitable for various applications. However, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has some limitations. It is not water-soluble, which limits its use in aqueous systems. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide also exhibits poor bioavailability, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research on 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. One possible direction is the development of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide-based fluorescent probes for the detection of metal ions in environmental samples. Another direction is the optimization of the synthesis method to improve the yield and purity of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. The use of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide as a building block for the synthesis of novel polymers and as a precursor for the preparation of metal nanoparticles can also be explored. In addition, further studies are needed to elucidate the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide and to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide can be synthesized through a multistep process, and it exhibits excellent stability. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential use in medicinal chemistry, material science, and environmental science. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide exhibits several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with 2-methyl-5-nitroaniline to form 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide. This intermediate is then subjected to a Knoevenagel condensation reaction with acetic anhydride and triethylamine to yield 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. The synthesis of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In material science, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers and as a precursor for the preparation of metal nanoparticles. In environmental science, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been studied for its potential use as an adsorbent for the removal of heavy metal ions from water.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-7-14(19(21)22)11-16(12)18-17(20)10-6-13-4-8-15(23-2)9-5-13/h3-11H,1-2H3,(H,18,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANZEFIZELICJA-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)
![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)

![N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)

![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)